

Spectral Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine*

Cat. No.: B558659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral properties of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**, a key intermediate in peptide synthesis and drug discovery. Detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Furthermore, this guide outlines standardized experimental protocols for acquiring these spectra and includes workflow visualizations to illustrate the analytical process.

Chemical Structure and Properties

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, also known as Boc-Phe(4-NO₂)-OH, is a derivative of the amino acid L-phenylalanine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and a nitro (NO₂) group is substituted at the para-position of the phenyl ring.

- Molecular Formula: C₁₄H₁₈N₂O₆[\[1\]](#)
- Molecular Weight: 310.30 g/mol [\[1\]](#)
- IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid[\[1\]](#)

- CAS Number: 33305-77-0[1]

Spectral Data Summary

The following tables summarize the key spectral data for **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Assignment

δ 1.42 (s, 9H)

δ 3.10 - 3.35 (m, 2H)

δ 4.55 (m, 1H)

δ 7.45 (d, J=8.5 Hz, 2H)

δ 8.15 (d, J=8.5 Hz, 2H)

δ ~10-12 (br s, 1H)

Note: Chemical shifts (δ) are in ppm. Solvent effects may cause variations.

¹³C NMR Data

Assignment

δ 28.3 (3C)

δ 38.0

δ 55.0

δ 80.5

δ 123.5 (2C)

δ 130.5 (2C)

δ 145.0

δ 147.0

δ 155.5

δ 173.0

Note: The presence of the electron-withdrawing nitro group causes a downfield shift for the aromatic carbons compared to the unsubstituted Boc-L-phenylalanine. The specific shifts can vary based on the solvent used.[\[2\]](#)

Infrared (IR) Spectroscopy

IR Data (ATR or KBr Pellet)

Wavenumber (cm⁻¹)

~3300 (br)

~2980

~1710 (s)

~1690 (s)

~1520 (s)

~1345 (s)

~1160 (s)

Source: Bio-Rad Laboratories, Inc. via PubChem.[\[1\]](#)

Mass Spectrometry (MS)

Mass Spectrometry Data

Parameter

Ionization Mode

[M-H]⁻ (Negative Ion)

[M+H]⁺ (Positive Ion)

[M+Na]⁺ (Positive Ion)

Exact Mass

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Data (in Methanol or Ethanol)

λ_{max} (nm)

~270-280

Note: This absorption is attributed to the $\pi \rightarrow \pi$ transition of the nitro-substituted aromatic ring.[\[3\]](#)[\[4\]](#)

[\[5\]](#) The exact maximum absorption (λ_{max}) and molar absorptivity (ϵ) can vary depending on the solvent and pH.*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve 5-10 mg of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[\[6\]](#)
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.[\[7\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7][8]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the ^1H NMR signals and pick peaks for both ^1H and ^{13}C spectra.[9]

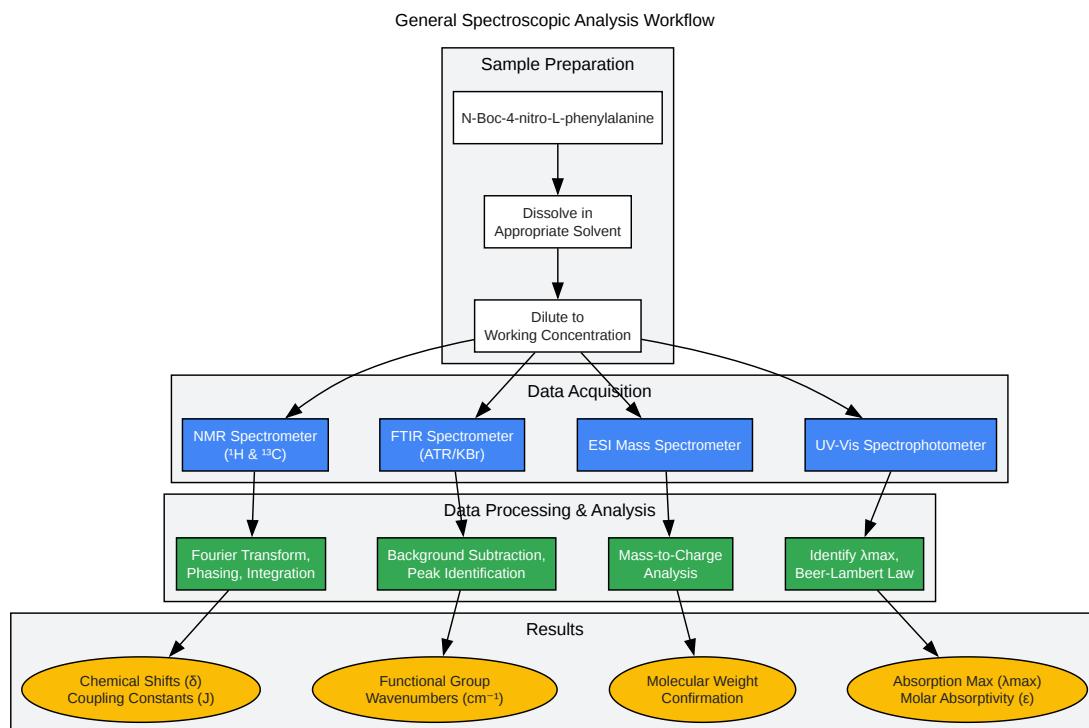
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Grind the mixture thoroughly in an agate mortar to a fine powder.
 - Press the powder into a transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.[10]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]
- Data Processing: The final spectrum is presented as a ratio of the sample scan to the background scan, typically in terms of transmittance or absorbance.

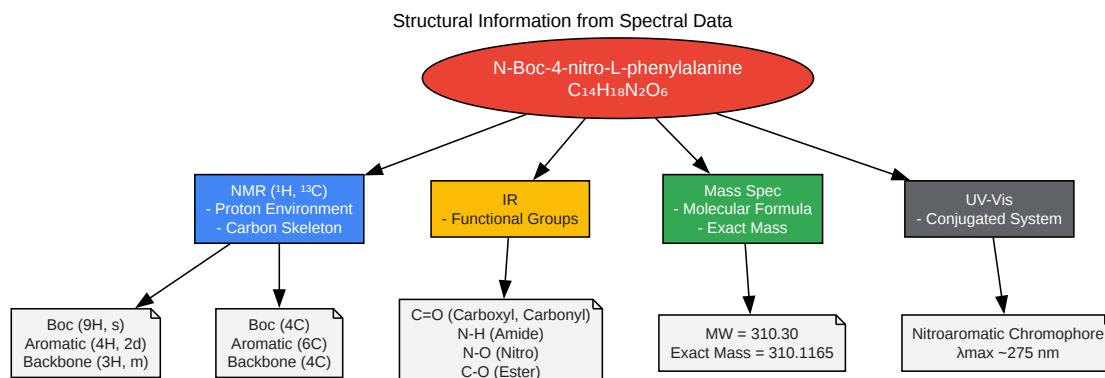
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:

- Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[12]
- Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, often containing a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.[12]
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.
 - Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[13]
 - Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve stable and efficient ion generation.[14][15]
 - Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- Data Analysis: Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) to confirm the molecular weight. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.[1]


UV-Visible Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
 - Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-1.0 AU.
- Data Acquisition:
 - Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample solution.


- Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
[\[16\]](#)
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}). If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualized Workflows

The following diagrams illustrate the general experimental and logical workflows for the characterization of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | $C_{14}H_{18}N_2O_6$ | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. sc.edu [sc.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multi-spectroscopic monitoring of molecular interactions between an amino acid-functionalized ionic liquid and potential anti-Alzheimer's drugs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06323A [pubs.rsc.org]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558659#spectral-properties-of-n-tert-butoxycarbonyl-4-nitro-l-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com